molecular formula C13H18N2O3S2 B2484530 Ethyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate CAS No. 851409-83-1

Ethyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate

Cat. No.: B2484530
CAS No.: 851409-83-1
M. Wt: 314.42
InChI Key: BFKFHWCLMTYDCA-UHFFFAOYSA-N
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Description

Ethyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a complex organic compound belonging to the thieno[3,2-d]pyrimidine class

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as ethyl acetoacetate, thiourea, and ethyl chloroacetate.

  • Reaction Steps: The process involves multiple steps, including cyclization, oxidation, and substitution reactions.

  • Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the formation of the desired product.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to maintain quality and consistency.

  • Purification: Purification steps such as recrystallization or chromatography are employed to obtain a high-purity final product.

  • Scale-Up: The process is scaled up to meet industrial demands, ensuring that the synthesis is economically viable and efficient.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions are common, where different substituents can replace existing groups on the molecule.

Common Reagents and Conditions:

  • Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used for reduction reactions.

  • Substitution Reagents: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives such as sulfones and sulfoxides.

  • Reduction Products: Reduced forms of the compound, often resulting in the removal of oxygen atoms.

  • Substitution Products: Substituted derivatives with different functional groups attached to the core structure.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: Research is ongoing to explore its use in pharmaceuticals, including potential antiviral, antibacterial, and anticancer properties. Industry: The compound's unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism by which Ethyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving sulfur metabolism and enzyme inhibition.

Comparison with Similar Compounds

  • Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares structural similarities but has different substituents and functional groups.

  • 2-Cyclohexene-1-carboxylic acid, 2-methyl-4-oxo-: Another compound with a similar molecular weight and functional groups but differing in the core structure.

Properties

IUPAC Name

ethyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S2/c1-4-15-12(17)11-9(6-8(3)20-11)14-13(15)19-7-10(16)18-5-2/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKFHWCLMTYDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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